molecular formula C10H9NOS B8210598 1-Naphthalenesulfinamide

1-Naphthalenesulfinamide

Cat. No.: B8210598
M. Wt: 191.25 g/mol
InChI Key: BZQAKUZSTKCBAA-UHFFFAOYSA-N
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Description

1-Naphthalenesulfinamide is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQAKUZSTKCBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies

Methodologies for Naphthalenesulfonamide Scaffold Construction

Nucleophilic Substitution Reactions

The most prevalent method for constructing naphthalenesulfonamides is the nucleophilic substitution reaction. This approach involves the reaction of an electrophilic sulfonyl-containing naphthalene (B1677914) with a nucleophilic amine.

The cornerstone of naphthalenesulfonamide synthesis is the reaction between a 1-naphthalenesulfonyl chloride and a primary or secondary amine. researchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide bond (S-N). smolecule.com

The general reaction is as follows:

C₁₀H₇SO₂Cl (1-Naphthalenesulfonyl chloride) + RNH₂ (Amine) → C₁₀H₇SO₂NHR (N-substituted naphthalenesulfonamide) + HCl

This method is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the amine component. For example, reacting 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine yields N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide, a known calmodulin antagonist. Similarly, using allylamine (B125299) results in N-allyl-5-(dimethylamino)naphthalene sulfonamide, a precursor for fluorescent probes. rsc.org Unfortunately, the primary amine product can sometimes react further with the starting alkyl halide, a challenge that can be mitigated by using a large excess of the initial amine. lumenlearning.com

Interactive Table: Examples of Naphthalenesulfonamide Synthesis via Nucleophilic Substitution
Naphthalenesulfonyl Chloride DerivativeAmineProduct
1-Naphthalenesulfonyl chlorideAmmonia1-Naphthalenesulfonamide
5-Chloro-1-naphthalenesulfonyl chloride6-AminohexylamineN-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide
5-(Dimethylamino)-1-naphthalenesulfonyl chloride (Dansyl chloride)AllylamineN-allyl-5-(dimethylamino)naphthalene sulfonamide rsc.org
1-Naphthalenesulfonyl chlorideVarious primary aminesDiverse N-substituted sulfonamide derivatives

The efficiency and outcome of the reaction between naphthalenesulfonyl chlorides and amines are significantly influenced by the chosen conditions. Key parameters include the solvent, temperature, and the presence of a base.

Solvent: The reaction is typically conducted in an organic solvent. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. researchgate.net The choice of solvent can affect the solubility of the reactants and the rate of reaction.

Base: The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base is typically added. Triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed for this purpose. researchgate.netrsc.org In some eco-friendly synthetic approaches, an inorganic base like potassium carbonate (K₂CO₃) has been used in an aqueous environment. nih.gov

Temperature: These reactions are often carried out at room temperature, providing a convenient and energy-efficient protocol. researchgate.net However, for less reactive substrates or to increase the reaction rate, gentle heating may be applied.

Interactive Table: Effect of Conditions on Naphthalenesulfonamide Synthesis
ConditionParameterTypical Value/ReagentPurpose/EffectReference
SolventTypeDichloromethane (DCM), Tetrahydrofuran (THF)Solubilizes reactants, facilitates reaction researchgate.net
SolventEnvironmentWater (with K₂CO₃)"Green" chemistry approach nih.gov
BaseTypeTriethylamine (Et₃N), DIPEANeutralizes HCl byproduct, drives equilibrium researchgate.netrsc.org
TemperatureRangeRoom TemperatureStandard condition for many syntheses researchgate.net

Modular Synthesis Routes

Modular synthesis offers a flexible and convergent approach to building complex molecules from distinct, interchangeable fragments. nih.govalijamieson.co.uk In the context of naphthalenesulfonamides, this strategy allows for the independent variation of the naphthalene core, the sulfonamide linker, and the amine-derived substituent. This approach is particularly valuable for creating libraries of compounds for screening purposes, such as in drug discovery. nih.govacs.org

A modular strategy might involve preparing a functionalized naphthalene precursor and a separate amine component, which are then coupled in the final step. nih.gov For example, a new convergent synthetic route has been developed for creating molecules containing both dimaleimide and dansyl groups in a modular fashion. sigmaaldrich.com This method provides flexibility for structural diversification by enabling the incorporation of different functional groups. vulcanchem.com

Polymerization Techniques for Naphthalenesulfonamide Derivatives

Naphthalenesulfonamide derivatives can be incorporated into polymers to create materials with unique properties, such as fluorescence. researchgate.net This is typically achieved by first synthesizing a monomer that contains the naphthalenesulfonamide moiety and a polymerizable group, such as a vinyl or allyl group. researchgate.netmdpi.com

The polymerization process itself usually falls under the category of addition or chain-growth polymerization. sigmaaldrich.com Radical polymerization is a common technique where an initiator (e.g., AIBN) creates a radical that starts a chain reaction, adding monomer units one by one. longdom.org For instance, N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide has been synthesized and used as a novel fluorescent monomer to create molecularly imprinted polymers (MIPs). researchgate.net These polymers are designed to be highly specific sensors, in this case for the detection of 2,4-dinitrotoluene (B133949) vapor. researchgate.net The development of such functional polymers relies on the ability to control the polymerization process to achieve desired molecular weights and properties. sigmaaldrich.comlongdom.org

Advanced Synthetic Approaches

Beyond traditional methods, advanced synthetic strategies are being developed to construct naphthalenesulfonamide scaffolds with greater efficiency and precision. These can include novel catalytic systems or eco-friendly reaction conditions. nih.gov For example, microwave-assisted synthesis and ultrasound-assisted synthesis have been explored as greener alternatives to conventional heating, often resulting in higher yields and shorter reaction times. nih.gov Other advanced methods focus on creating complex architectures, such as ionic liquids incorporating a naphthalenesulfonamide structure, which can result in novel liquid fluorescent materials. researchgate.net

Combinatorial Synthesis in Liquid Phase

Liquid-phase combinatorial synthesis (LPCS) is a powerful strategy that merges the benefits of classical solution-phase organic synthesis with the high-throughput potential of solid-phase methods. nih.govnih.gov This is achieved by utilizing a soluble polymer support, which allows for reactions to occur in a homogeneous solution, facilitating monitoring and driving reactions to completion. nih.govnih.gov At the end of each step, the polymer-supported product can be easily precipitated and purified, streamlining the synthetic process. nih.gov

While direct literature on the specific application of LPCS to 1-naphthalenesulfinamide is not prevalent, the synthesis of arylsulfonamides, a broader class to which this compound belongs, has been demonstrated using this technique. nih.govnih.gov The general applicability of LPCS suggests its potential for creating libraries of this compound derivatives for high-throughput screening. nih.gov The process would typically involve the attachment of a suitable naphthalene-based precursor to a soluble polymer, followed by reaction with an aminating agent and subsequent cleavage from the polymer support. This methodology allows for the generation of a multitude of analogs by varying the reactants in a parallel or mix-and-split fashion. scribd.com

Table 1: Comparison of Orthodox vs. Parallel Liquid-Phase Synthesis

Feature Orthodox Synthesis Parallel Liquid-Phase Synthesis
Approach One compound at a time Multiple compounds simultaneously combichemistry.com
Purification Typically performed at each step Often simplified to removal of volatiles combichemistry.com
Scale Milligram to kilogram Typically smaller scale per compound
Throughput Low High combichemistry.com

Eco-Friendly and Green Chemistry Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ijsssr.com For the synthesis of sulfonamides, including this compound, several eco-friendly methods have shown promise. researchgate.net

Ultrasound-assisted synthesis utilizes high-frequency sound waves (20-100 kHz) to induce acoustic cavitation in the reaction medium. ijsssr.comnumberanalytics.com The formation and collapse of these cavitation bubbles create localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates, improve yields, and enhance selectivity. ijsssr.comnumberanalytics.com This method is considered environmentally friendly due to its energy efficiency and potential to reduce reaction times. ijsssr.com The synthesis of various heterocyclic compounds and nanoparticles has been successfully demonstrated using ultrasound, highlighting its versatility. ijsssr.comresearchgate.net While specific studies on the ultrasound-assisted synthesis of this compound are limited, the successful application of this technique to related sulfonamide derivatives suggests its feasibility. ppm.edu.pl

Microwave-assisted organic synthesis (MAOS) employs microwave radiation to heat reaction mixtures. biotage.comderpharmachemica.com Unlike conventional heating, microwaves directly couple with polar molecules in the reaction, leading to rapid and uniform heating. cem.com This can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products. biotage.comderpharmachemica.com Microwave synthesis can be conducted in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, further accelerating reactions. cem.com The synthesis of a wide range of organic molecules, including organometallic compounds and polymers, has been expedited using this technology. scirp.org The application of microwave irradiation is a well-established green chemistry approach for various organic transformations. derpharmachemica.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Heating
Heating Mechanism Conduction and convection Direct coupling with polar molecules cem.com
Heating Speed Slow and non-uniform Rapid and uniform biotage.com
Reaction Time Hours to days Minutes to hours derpharmachemica.com
Energy Efficiency Lower Higher

Conducting reactions in the absence of a solvent offers significant environmental benefits by eliminating solvent waste and reducing the risks associated with volatile organic compounds. Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to higher efficiency, easier product separation, and lower costs. derpharmachemica.com For instance, the synthesis of Schiff bases has been achieved rapidly and in high yield under solvent-free microwave conditions. derpharmachemica.com This approach is particularly attractive for industrial applications where large-scale synthesis is required. The classical synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a process that can potentially be adapted to solvent-free conditions, especially with the aid of microwave or ultrasound technology. sci-hub.se

Asymmetric Synthesis and Chiral Induction

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Enantioselective Reductive Amination

Enantioselective reductive amination (ERA) is a highly efficient one-pot method for producing chiral amines from prochiral ketones or aldehydes. researchgate.netd-nb.info The reaction proceeds through the formation of an imine intermediate, which is then asymmetrically reduced to the corresponding amine. researchgate.net This transformation can be catalyzed by various transition metal complexes containing chiral ligands. researchgate.netnih.gov

A notable example that underscores the relevance of this method to the target compound involves the use of a derivative of 1-naphthalenesulfonamide as a chiral ligand. Specifically, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-naphthalenesulfonamide has been employed in Ru(II)-catalyzed enantioselective reductive amination reactions. researchgate.netacs.org This highlights the role of the 1-naphthalenesulfonamide scaffold in inducing chirality in the synthesis of other molecules. The process has been successfully scaled up, demonstrating its practicality for producing multikilogram quantities of chiral amines with high enantiomeric purity. acs.org

The development of direct asymmetric reductive amination (DARA) further streamlines this process by coupling ketones with amines in a single step, avoiding the need to pre-form the imine. d-nb.info Iridium-based catalysts with chiral phosphoramidite (B1245037) ligands have shown great promise in this area, effectively catalyzing the reductive amination of a broad range of ketones and amines with high enantioselectivity. d-nb.info

Table 3: Key Features of Enantioselective Reductive Amination

Feature Description
Goal Synthesis of enantiomerically enriched chiral amines d-nb.info
Starting Materials Ketones/aldehydes and an amine source researchgate.net
Key Intermediate Imine or enamine researchgate.net
Stereocontrol Achieved through chiral catalysts, auxiliaries, or reagents researchgate.net
Catalyst Example Ru(II) complexes with N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-naphthalenesulfonamide researchgate.netacs.org

Chiral Auxiliary-Directed Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical course of a reaction. wikipedia.orgnumberanalytics.comwikiwand.com This approach typically involves three stages: covalent attachment of the auxiliary to the substrate, a subsequent diastereoselective transformation, and finally, removal of the auxiliary. wikipedia.org While this method requires additional synthetic steps, it is often the most reliable and well-understood pathway to enantiomerically pure products. wikipedia.org

A prominent example of a chiral auxiliary is tert-butanesulfinamide (tBS), which has been extensively used since its introduction by Ellman in 1997. sigmaaldrich.com It readily condenses with aldehydes and ketones to form tert-butanesulfinyl imines. sigmaaldrich.com The tert-butanesulfinyl group activates the imine for nucleophilic addition and effectively directs the stereochemistry of the reaction, leading to high diastereoselectivity. sigmaaldrich.com The subsequent cleavage of the sulfinyl group under mild conditions yields the desired chiral amines. sigmaaldrich.comnih.gov This methodology has proven effective for synthesizing a broad range of chiral amines, including those with α- and α,α-branching, as well as syn- and anti-1,2- and 1,3-amino alcohols. sigmaaldrich.com

The versatility of this approach is demonstrated in the synthesis of highly branched bis-α-chiral secondary amines, where tert-butanesulfinamide serves as the sole source of chirality. nih.gov The process involves a sequence of chirality induction and transfer, enabling the selective production of all possible stereoisomers. nih.gov

Table 1: Examples of Chiral Auxiliary-Directed Transformations

Auxiliary Substrate Reagent/Conditions Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
tert-Butanesulfinamide (tBS) Aldehydes/Ketones Nucleophilic Addition Chiral Amines High d.r.
tert-Butanesulfinamide (tBS) Imines Trimethylsulfonium iodide Chiral Aziridines Good d.r.
tert-Butanesulfinamide (tBS) Imines Allenylzinc reagents trans-Ethynylaziridines Diastereomerically and enantiomerically pure
Pseudoephedrine Carboxylic acid derivatives Deprotonation, Alkylation α-Substituted carbonyl compounds High d.r.

Catalytic Asymmetric Reactions with Chiral Ligands

Catalytic asymmetric reactions offer a more atom-economical approach compared to the stoichiometric use of chiral auxiliaries. In these reactions, a small amount of a chiral catalyst, typically a metal complex with a chiral ligand, is used to generate large quantities of an enantiomerically enriched product.

Recent advancements have focused on the nickel-catalyzed asymmetric addition of arylboronic acids to sulfinylamines to produce chiral sulfinamides. chemistryviews.orgacs.org This method employs a NiCl₂(dme)/chiral bisoxazoline ligand system to achieve moderate to excellent yields and high enantioselectivities. chemistryviews.org The resulting S-chirogenic sulfinamides are stable and can be further functionalized. chemistryviews.orgacs.org Similarly, copper-catalyzed asymmetric additions of aryl boroxines to sulfinylamines have been developed for the synthesis of chiral sulfinamides. rsc.org

Palladium catalysis has also been instrumental in asymmetric synthesis. For instance, the palladium-catalyzed asymmetric allylic amination of allylic esters with isatin (B1672199) derivatives, using a P,olefin-type chiral ligand, yields products with good to high enantioselectivity. beilstein-journals.org Another notable application is the palladium-catalyzed intramolecular asymmetric reductive amination of racemic α-branched ketones bearing sulfonamides, which proceeds via dynamic kinetic resolution to afford chiral δ-sultams with high diastereoselectivity and enantioselectivity. rsc.org

Table 2: Examples of Catalytic Asymmetric Reactions

Catalyst System Substrate Reagent/Conditions Product Yield / Enantiomeric Excess (e.e.)
NiCl₂(dme) / Chiral Bisoxazoline N-Sulfinyltritylamine, Arylboronic acids Cs₂CO₃, 1,4-dioxane Chiral Sulfinamides Moderate to excellent yields, High e.e.
Cu-catalyst N-Sulfinylamines, Aryl boroxines - Chiral Sulfinamides -
Pd-catalyst / P,olefin-type ligand Allylic esters, Isatin derivatives - N-Substituted Isatins Good to high e.e. (up to 95%)
Pd-catalyst / Chiral ligand Racemic α-branched ketones with sulfonamides - Chiral δ-Sultams High d.r. and e.e.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic starting material into a single enantiomer of a product with a 100% yield. nih.govprinceton.edu This is achieved by combining a kinetic resolution with an in-situ racemization of the less reactive enantiomer. nih.govprinceton.edu For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the reaction of the more reactive enantiomer. princeton.edu

A notable application of DKR is the highly enantioselective transfer hydrogenation of racemic α-substituted β-keto sulfonamides. rsc.orgnih.govthieme-connect.com Using a chiral Ru(II) catalyst and an azeotropic mixture of formic acid and triethylamine as the hydrogen source, this method produces α-substituted β-hydroxyl sulfonamides in good yields with excellent diastereo- and enantioselectivities. rsc.orgnih.gov The reaction conditions are mild and the process has a broad substrate scope. nih.gov

DKR has also been successfully applied in the synthesis of chiral amines. For example, the DKR of (±)-1-phenylethylamine can be achieved using Candida antarctica lipase (B570770) B (CALB) for the resolution and a ruthenium catalyst for the racemization. beilstein-journals.org This enzymatic and metal-catalyzed approach allows for the efficient production of the desired chiral amine on a large scale. beilstein-journals.org Furthermore, a manganese-catalyzed asymmetric synthesis of α-chiral amine precursors from racemic alcohols has been developed, which utilizes Ellman's sulfinamide in a redox-neutral DKR process. kaust.edu.sa

Table 3: Examples of Dynamic Kinetic Resolution Strategies

Catalyst System Substrate Reagent/Conditions Product Yield / Selectivity
Chiral Ru(II) catalyst Racemic α-substituted β-keto sulfonamides HCO₂H/Et₃N α-Substituted β-hydroxyl sulfonamides Good yields, Excellent d.r. and e.e.
Candida antarctica lipase B / Ru-catalyst (±)-1-Phenylethylamine Alkyl methoxyacetates (R)-2-Methoxy-N-(1-phenylethyl)acetamide Good yield, High e.e.
Mn-complex / Ellman's sulfinamide Racemic alcohols - α-Chiral amine precursors -

Structural Elucidation and Conformational Analysis

Experimental Structural Characterization

Experimental methods provide direct physical measurements of molecular geometry and behavior.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of molecules in the gaseous state, free from the influence of intermolecular forces present in crystals or solutions.

A comprehensive search of scientific databases and chemical literature yielded no specific studies utilizing gas-phase electron diffraction for the structural analysis of 1-naphthalenesulfinamide. While related compounds like 1-naphthalenesulfonamide have been investigated using this method, the corresponding data for the sulfinamide analogue is not documented.

Mass Spectrometric Characterization of Molecular Forms and Fragmentation

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

No dedicated mass spectrometric studies detailing the specific molecular forms or fragmentation pathways of this compound could be located in the reviewed literature. Such an analysis would be crucial to confirm the compound's elemental composition and to understand the stability of its various bonds under electron impact.

Computational and Theoretical Conformational Studies

Theoretical chemistry provides valuable insights into molecular structure and energetics, complementing experimental findings.

Quantum Chemical Calculations for Conformational Isomers

Quantum chemical calculations are used to model molecular structures, predict their relative energies, and explore the potential energy surface for different conformers.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules.

A thorough review of computational chemistry literature revealed no published studies applying Density Functional Theory to analyze the conformational isomers of this compound. Such calculations would be instrumental in identifying the most stable conformers, determining rotational barriers, and understanding the influence of the sulfinamide group on the naphthalene (B1677914) ring system.

Møller-Plesset Perturbation Theory (MP2) Calculations

Quantum chemical calculations, including Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the conformational preferences of this compound. researchgate.netresearchgate.net MP2 is a post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.orgq-chem.com This approach is widely used for approximating the correlation energy of molecules and is considered one of the simplest and most useful levels of theory beyond the Hartree-Fock approximation. q-chem.com

Theoretical calculations at the MP2 level, in conjunction with various basis sets, have identified multiple conformers of this compound. researchgate.netresearchgate.net These conformers differ primarily in the orientation of the SO2NH2 fragment relative to the naphthalene frame and the rotational position of the N-H bonds with respect to the S=O bonds (eclipsed or staggered). researchgate.netresearchgate.net Specifically, calculations have predicted the existence of four distinct conformers for this compound. researchgate.netresearchgate.net

Basis Set Effects on Conformational Landscapes

The choice of basis set in quantum chemical calculations significantly influences the computed conformational landscapes. For this compound, studies have utilized a range of basis sets, including cc-pVDZ, aug-cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ, in combination with both Density Functional Theory (DFT/B3LYP) and MP2 methods. researchgate.netresearchgate.net The use of different basis sets allows for a more comprehensive understanding of the molecule's conformational flexibility and the relative energies of its various forms. The consistency of results across different basis sets strengthens the confidence in the predicted conformational preferences.

Analysis of SO2NH2 Fragment Orientation

Experimental and theoretical studies have established that the orientation of the SO2NH2 fragment is a key determinant of the conformational behavior of this compound. In the gas phase, it has been determined that the vapor predominantly consists of low-energy conformers with C1 symmetry. researchgate.netresearchgate.net In these dominant conformers, the C-S-N plane deviates from a perpendicular orientation relative to the naphthalene skeleton. researchgate.netresearchgate.net Furthermore, a near-eclipsed orientation of the N-H and S=O bonds within the SO2NH2 fragment is favored. researchgate.netresearchgate.net This deviation from orthogonality of the S-N bond has also been observed in related sulfonamide compounds. researchgate.net

Table 1: Selected Geometrical Parameters of the Dominant Conformer of this compound

ParameterValue (Å or degrees)
r(C-C)avg1.411(3) Å
r(C-S)1.761(10) Å
r(S-O)avg1.425(3) Å
r(S-N)1.666(10) Å
∠C1-S-N104.5(22) °
τ(C9-C1-S-N)69.5(30) °
Data from gas-phase electron diffraction studies. researchgate.net

Non-Planarity of Naphthalene Core due to Substituents

While naphthalene itself is a planar molecule, the introduction of substituents can induce deviations from planarity. rsc.org In substituted naphthalenes, particularly those with bulky groups in the peri positions (1 and 8), distortion of the naphthalene core is a common phenomenon. rsc.orgacs.org This distortion is an energetically more favorable way to relieve steric strain than altering bond angles or lengths. rsc.org In the case of this compound, the presence of the sulfinamide group can lead to a non-planar naphthalene core. This effect is more pronounced in molecules with multiple bulky substituents. For instance, in dansyl amide, which has both a dimethylamino and a sulfonamide group, the naphthalene core is found to be non-planar in all its conformers. researchgate.net

Transition States Between Conformers and Enantiomers

The various conformers of this compound can interconvert through rotational transitions. The energy barriers associated with these transformations, known as transition states, have been determined computationally. researchgate.netresearchgate.net The most stable conformer of this compound possesses C1 symmetry and therefore has an enantiomer. researchgate.net The study of these transition states is crucial for understanding the dynamic behavior of the molecule and the rates of interconversion between its different spatial arrangements. For a molecule to be chiral and have its enantiomers be resolvable, the energy barrier for racemization (interconversion of enantiomers) must be sufficiently high. sathyabama.ac.in

Reaction Mechanisms and Chemical Reactivity

Fragmentation Mechanisms Under Electron Ionization

The behavior of naphthalenesulfonamides under electron ionization (EI) mass spectrometry provides valuable insights into their structural integrity and fragmentation pathways. While direct studies on 1-naphthalenesulfinamide are limited, the fragmentation of the closely related naphthalenesulfonamides offers a predictive framework.

Upon electron impact, primary arenesulfonamides characteristically exhibit prominent rearrangement ions due to the loss of sulfur dioxide (SO2) from the molecular ions. rsc.org This process suggests a skeletal rearrangement where the sulfonyl group is eliminated. For naphthalenesulfonamides, the fragmentation is influenced by the specific geometry and electronic structure of the molecule. researchgate.net

A common fragmentation pattern for aromatic sulfonamides involves the loss of 64 atomic mass units, corresponding to the neutral loss of SO2, which occurs through intramolecular rearrangements in the gas phase. researchgate.net The strength of the aryl-sulfur bond and the stability of the resulting charge at the ipso-carbon are critical factors in this pathway. researchgate.net Electron-withdrawing groups on the aromatic ring can promote this SO2 extrusion. researchgate.net

For naphthalenesulfonamides, the fragmentation process is initiated by the ionization of the molecule, leading to a radical cation. wikipedia.org Subsequent bond cleavages, particularly the weaker C-S and S-N bonds, lead to a cascade of fragment ions. The stability of the resulting fragments, such as the naphthalene (B1677914) cation, often dictates the major fragmentation pathways observed in the mass spectrum. libretexts.orgmsu.edu

Table 1: Common Fragmentation Patterns in Aromatic Sulfonamides

Fragment LostMass (Da)Proposed Mechanism
SO264Intramolecular rearrangement and elimination researchgate.net
HSO265Cleavage of the S-N bond and hydrogen transfer
Ar-VariableCleavage of the aryl-sulfur bond
R-VariableCleavage of the N-alkyl bond (for N-substituted derivatives)

This table is based on general observations for aromatic sulfonamides and may be applicable to this compound.

Redox Chemistry of Naphthalenesulfonamide Derivatives

The sulfur atom in the sulfinamide group of this compound is in an intermediate oxidation state, making it susceptible to both oxidation and reduction reactions.

Naphthalenesulfonamide derivatives can be oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common reaction for sulfur-containing compounds and can be achieved using various oxidizing agents. The oxidation of related sulfides to sulfoxides and subsequently to sulfones is a well-established synthetic route. arkat-usa.org

The specific conditions for these oxidations can be controlled to achieve selectivity for either the sulfoxide (B87167) or the sulfone. For instance, milder oxidizing agents or controlled stoichiometry might favor the formation of the sulfoxide, while stronger oxidants or excess reagent would lead to the fully oxidized sulfone.

The sulfonamide group can be reduced to the corresponding amine. This reductive cleavage of the S-N bond is a useful synthetic transformation. A variety of reducing agents can be employed for this purpose, with the choice depending on the specific substrate and desired selectivity. For instance, a calmodulin antagonist, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), has been shown to be involved in reduction processes in biological systems. nih.gov

Mechanisms of Nucleophilic Substitution (SN1 vs. SN2)

Nucleophilic substitution reactions involving naphthalenesulfonamide derivatives can occur at different positions, including the naphthalene ring or the sulfonamide group itself. Aromatic nucleophilic substitution (SNAr) is a key reaction type for aryl halides and related compounds. wikipedia.org Unlike aliphatic systems, the mechanism of nucleophilic substitution on an aromatic ring does not typically follow a classical SN2 pathway due to the steric hindrance of the ring. wikipedia.org Instead, it often proceeds through an addition-elimination mechanism, forming a Meisenheimer complex intermediate. wikipedia.org

The feasibility of an SN1-type mechanism on an aromatic ring is generally low unless an exceptionally good leaving group is present, as it would require the formation of a highly unstable aryl cation. wikipedia.org

In the context of naphthalenesulfonamide derivatives, such as those with a chloro-substituent on the naphthalene ring, nucleophilic substitution can occur. smolecule.com The presence of electron-withdrawing groups on the ring can facilitate such reactions. wikipedia.org

Table 2: Factors Influencing Nucleophilic Substitution Mechanisms

FactorSN1 FavoredSN2 FavoredSNAr Favored
Substrate Tertiary alkyl halidesPrimary alkyl halidesAromatic ring with electron-withdrawing groups
Nucleophile WeakStrongStrong
Leaving Group GoodGoodGood
Solvent Polar proticPolar aproticPolar

This table provides a general comparison of nucleophilic substitution mechanisms.

Mechanistic Investigations of Biological Interactions

Naphthalenesulfonamide derivatives have been extensively studied as inhibitors of various enzymes, often acting through competitive inhibition mechanisms.

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. uniroma1.itwikipedia.org This type of inhibition is reversible and can be overcome by increasing the substrate concentration. uniroma1.itwikipedia.org

Several naphthalenesulfonamide derivatives have been identified as competitive inhibitors. For example, N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3) acts as a competitive inhibitor with respect to ATP for several protein kinases, including myosin light chain kinase. nih.gov Similarly, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) has been shown to competitively inhibit phospholipid-sensitive Ca2+-dependent protein kinase with respect to the phospholipid cofactor. nih.gov It also acts as a competitive inhibitor of protein kinase C with respect to ATP at higher concentrations. nih.gov 5-(Dimethylamino)-1-naphthalenesulfonamide has also been described as a competitive inhibitor of a drug transporter protein. cymitquimica.com

The mechanism involves the inhibitor binding to the enzyme's active site, forming an enzyme-inhibitor complex and reducing the concentration of free enzyme available to bind the substrate. libretexts.org

Table 3: Examples of Competitive Inhibition by Naphthalenesulfonamide Derivatives

InhibitorTarget EnzymeCompetitive WithKi Value
N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3)Myosin Light Chain KinaseATP7.4 µM nih.gov
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)Phospholipid-sensitive Ca2+-dependent protein kinasePhospholipid60 µM nih.gov
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)Protein Kinase CATP-

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Based on a thorough review of available scientific literature, there is no specific information regarding the chemical compound “this compound” in the context of allosteric modulation or its binding to hydrophobic pockets in proteins. The research and findings related to these mechanisms of action are extensively documented for a similar but distinct class of compounds known as 1-Naphthalenesulfonamides .

It is possible that the query for "this compound" contains a typographical error and that the intended subject was the well-researched naphthalenesulfonamide series. For instance, compounds like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) are known calmodulin antagonists that function precisely through the mechanisms outlined in the request.

Should the interest lie in the naphthalenesulfonamide class, a detailed article can be provided. However, to adhere strictly to the request for information solely on "this compound," it must be reported that the specific data for the requested outline topics (Allosteric Modulation, Binding to Hydrophobic Pockets in Proteins) are not available in the current body of scientific research.

Academic Research Applications and Molecular Functionality

Molecular Target Modulation

The 1-naphthalenesulfonamide scaffold is a key structural motif in a variety of pharmacologically active compounds. Its derivatives have been extensively studied for their ability to modulate the function of critical cellular proteins, leading to applications in academic research as chemical probes to investigate biological pathways. The versatility of this chemical structure allows for its interaction with diverse molecular targets, including the calcium-signaling protein calmodulin and neurotransmitter receptors like the serotonin (B10506) 5-HT6 receptor.

A prominent application of naphthalenesulfonamide derivatives is in the study of calcium signaling pathways through the antagonism of calmodulin (CaM). nih.gov Calmodulin is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ levels, mediating the effects of calcium on a multitude of cellular processes. physiology.orgpnas.org Naphthalenesulfonamide-based compounds, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), are recognized as potent calmodulin antagonists. nih.govtocris.com These agents bind directly to the calcium-saturated, active form of CaM (Ca²⁺-CaM). cdnsciencepub.com This binding event is primarily driven by hydrophobic interactions between the naphthalene (B1677914) ring of the antagonist and apolar pockets on the surface of CaM that are exposed upon Ca²⁺ binding. nih.govcdnsciencepub.comresearchgate.net By occupying these sites, naphthalenesulfonamide antagonists competitively inhibit the interaction of Ca²⁺-CaM with its target enzymes and proteins, thereby blocking downstream signaling events. nih.govcdnsciencepub.com

The antagonistic action of W-7 and related compounds on calmodulin leads to the inhibition of numerous Ca²⁺/CaM-dependent enzymes. nih.gov This inhibitory profile makes them valuable tools for dissecting CaM-mediated pathways. Key enzymes regulated by this mechanism include Ca²⁺/CaM-dependent phosphodiesterase and myosin light chain kinase (MLCK). tocris.comsigmaaldrich.com For instance, W-7 has been shown to inhibit Ca²⁺-calmodulin-dependent phosphodiesterase with an IC₅₀ value of 28 µM and myosin light chain kinase with an IC₅₀ of 51 µM. tocris.comsigmaaldrich.com Another critical target is the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), a multifunctional kinase abundant in the nervous system that modulates significant neuronal functions. physiology.orgnih.gov Studies have demonstrated that W-7 effectively inhibits CaMKII activity. nih.gov This inhibition of CaM-dependent enzymes disrupts processes such as smooth muscle contraction and cell proliferation. nih.govcdnsciencepub.com

Inhibitory Concentrations (IC₅₀) of W-7 on Calmodulin-Regulated Enzymes
EnzymeIC₅₀ Value (µM)Reference
Ca²⁺-Calmodulin-Dependent Phosphodiesterase28 tocris.comsigmaaldrich.com
Myosin Light Chain Kinase (MLCK)51 tocris.comsigmaaldrich.com
hERG Channels3.5 nih.gov
hKv1.5 Channels6.5 nih.gov
hKIR2.1 Channels13.4 nih.gov

Structure-activity relationship studies of naphthalenesulfonamide derivatives have revealed that minor structural modifications can significantly impact their affinity for calmodulin. A classic example is the comparison between W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) and its analogue W-5 (N-(6-aminohexyl)-1-naphthalenesulfonamide), which lacks the chlorine atom. nih.govnih.gov The presence of the chlorine atom on the naphthalene ring of W-7 increases its hydrophobicity compared to W-5. nih.gov This increased hydrophobicity correlates with a stronger affinity for the apolar binding pockets of Ca²⁺-CaM. nih.gov Consequently, W-7 is a more potent calmodulin antagonist than W-5. nih.gov This differential affinity is reflected in their biological activity; for example, W-7 is a significantly more potent inhibitor of cell proliferation than W-5, which interacts only weakly with calmodulin. nih.gov Similarly, the less-potent analogue W-5 also demonstrated a reduction in IgG transcytosis, though W-7 was more effective. molbiolcell.org

Comparison of W-7 and W-5 Analogues
CompoundStructureKey Structural DifferenceRelative Calmodulin AffinityReference
W-7N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamideContains a chlorine atomHigher nih.govnih.gov
W-5N-(6-aminohexyl)-1-naphthalenesulfonamideLacks a chlorine atomLower nih.govnih.gov

The binding of naphthalenesulfonamide antagonists to calmodulin is governed by specific stereochemical and physicochemical properties. The interaction is predominantly hydrophobic, with the planar naphthalene ring of the antagonist inserting into a deep hydrophobic pocket on each of CaM's two domains. cdnsciencepub.comresearchgate.net This pocket is rich in methionine residues as well as other aliphatic and aromatic side chains. researchgate.net The molecule adopts an extended conformation with a linear hexyl group, and protonation occurs at the terminal nitrogen atom of the side chain. cdnsciencepub.com A positive charge on the side chain, distanced from the hydrophobic naphthalene moiety, is considered essential for the interaction with CaM. cdnsciencepub.com This arrangement, featuring a hydrophobic region and a charged region, allows the antagonist to effectively occupy the binding site and inhibit CaM's ability to activate its target enzymes. nih.govcdnsciencepub.com The crystal structure of W-7 reveals a head-to-head and tail-to-tail arrangement, stabilized by hydrophobic packing and a three-dimensional hydrogen-bond network. cdnsciencepub.com

Beyond calmodulin, the naphthalenesulfonamide scaffold has been identified as a valuable pharmacophore for developing ligands targeting the serotonin 5-HT₆ receptor (5-HT₆R). researchgate.netmdpi.com The 5-HT₆R is a G-protein coupled receptor expressed almost exclusively in the brain, where it is involved in cognitive processes, making it an attractive target for drug discovery. mdpi.com Researchers have synthesized and evaluated various naphthalenesulfonamide derivatives, often incorporating them into more complex structures like cyclic arylguanidines, to create potent and selective 5-HT₆R ligands. researchgate.netacs.org These efforts aim to develop novel chemical tools and potential therapeutic agents by modulating the activity of this specific serotonin receptor subtype.

Structure-activity relationship (SAR) studies have been crucial in optimizing the naphthalenesulfonamide scaffold for 5-HT₆R affinity. nih.gov Research has shown that modifications to both the naphthalenesulfonamide core and the associated side chains can dramatically alter binding affinity (Ki) and functional activity. For example, in a series of arylsulfonamide derivatives of cyclic arylguanidines, the introduction of a 1-naphthalenesulfonamide group yielded a compound with a Ki of 0.651 µM. researchgate.net Further decorating the naphthalenesulfonamide ring with chlorine atoms led to a significant increase in affinity. researchgate.net In another study of long-chain 2-aminoquinazoline (B112073) sulfonamides, extending an alkyl linker from a butyl to a hexyl chain in 2-naphthalenesulfonamide derivatives also resulted in improved affinity for the 5-HT₆R. acs.org These SAR studies, often supported by molecular modeling, provide a rational basis for the design of new ligands with enhanced potency and selectivity for the 5-HT₆R. nih.govnih.gov

SAR of Naphthalenesulfonamide Derivatives as 5-HT₆R Ligands
Base ScaffoldStructural ModificationEffect on 5-HT₆R AffinityReference
ArylguanidineAddition of 1-naphthalenesulfonamide groupYielded ligand with Kᵢ = 0.651 µM researchgate.net
1-Naphthalenesulfonamide-ArylguanidineAddition of chlorine atoms to naphthalene ringIncreased affinity researchgate.net
2-Naphthalenesulfonamide-dihydroquinazolin-2-amineExtension of linker from butyl to hexylDecreased Kᵢ constant (Increased affinity) acs.org

Serotonin Receptor (5-HT6R) Ligand Development

Influence of Substituent Decorations on Affinity

The biological activity and binding affinity of naphthalenesulfonamide-based molecules are profoundly influenced by the chemical nature and placement of substituents on the naphthalene ring. acs.org These "decorations" can modulate the electronic properties, steric hindrance, and hydrogen-bonding capacity of the molecule, thereby fine-tuning its interaction with a specific biological target.

For instance, in the development of calmodulin antagonists, the position of a chloro substituent on the naphthalene ring is critical. The 1-chloro configuration has been shown to maximize binding to calmodulin through optimal steric and electronic interactions, while analogous compounds with a 2-chloro substituent exhibit reduced potency. Furthermore, electron-withdrawing groups, such as a chloro group, tend to enhance calmodulin antagonism when compared to electron-donating groups like a dimethylamino group. The length of an attached alkyl chain also plays a role in balancing solubility and binding affinity.

In the context of tissue plasminogen activator (tPA) substrates, modifications to the sulfonamide moiety of the 6-amino-1-naphthalenesulfonamide leaving group affect the efficiency of hydrolysis. nih.gov The rate of hydrolysis increases with the size of a monoalkyl substituent on the sulfonamide, while dialkyl groups or a glycine (B1666218) methyl ester substituent lead to the lowest efficiency. nih.gov

The following table summarizes the influence of different substituents on the affinity of naphthalenesulfonamide derivatives for calmodulin.

Table 1: Influence of Substituents on Calmodulin Affinity

Substituent Type Position Effect on Affinity
Chloro 1-position Maximizes binding
Chloro 2-position Reduced potency
Electron-withdrawing (e.g., -Cl) --- Enhances antagonism
Electron-donating (e.g., -N(CH₃)₂) --- Reduces antagonism

Endothelin Receptor Antagonism

Naphthalenesulfonamide derivatives have emerged as a significant class of non-peptide antagonists for endothelin (ET) receptors, particularly the ETA subtype, which is implicated in vasoconstriction and smooth muscle proliferation. acs.org The blockade of these receptors is a therapeutic strategy for conditions like hypertension. acs.orgahajournals.org

A key example is BMS-182874, or 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide. acs.orgnih.gov This compound acts as a competitive and selective antagonist of the ETA receptor. nih.gov Research into structure-activity relationships has demonstrated that replacing the isoxazolyl group with other nitrogen-containing heterocycles, such as pyrazines, can enhance receptor affinity. nih.gov Specifically, the presence of a small substituent like a halogen in the para position of the heterocyclic ring relative to the sulfonamide nitrogen was found to be beneficial for ETA receptor binding. nih.gov Further optimization of substituents on the pyrazine (B50134) ring led to the development of potent and selective ETA antagonists. nih.gov

The following table details the binding affinities of selected naphthalenesulfonamide-based endothelin receptor antagonists.

Table 2: Binding Affinities of Naphthalenesulfonamide Endothelin Receptor Antagonists

Compound Target Binding Affinity (Ki or pIC50)
BMS-182874 Human ETA Receptor Ki = 48 nM nih.gov

Carbonic Anhydrase Inhibition (e.g., Dansylamide)

Dansylamide (B1669799), which is 5-(dimethylamino)-1-naphthalenesulfonamide, is a well-studied fluorescent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.govnih.gov

The inhibitory mechanism of dansylamide involves the coordination of its sulfonamide group to the zinc ion in the active site of carbonic anhydrase. nih.gov X-ray crystallography has revealed that the naphthyl ring of dansylamide binds within a hydrophobic pocket of the active site, making contact with several amino acid residues. nih.gov Notably, the binding of dansylamide can necessitate a conformational change in the enzyme, such as the movement of the Leu-198 residue, to accommodate the inhibitor. nih.gov This interaction is a key factor in the high affinity of dansylamide for certain CA isoforms. nih.gov

The interaction between dansylamide and carbonic anhydrase forms the basis for the development of fluorescent biosensors for zinc. nih.govamazonaws.com Apo-carbonic anhydrase (the enzyme lacking the zinc cofactor) can bind to dansylamide, and this event can be monitored by changes in the fluorescence of the dansylamide molecule. nih.govjournals.co.za In the presence of zinc, the metal binds to the apo-enzyme, which then avidly binds dansylamide, leading to a significant enhancement of its fluorescence. amazonaws.comjournals.co.za This principle allows for the sensitive detection of zinc ions. nih.gov

The following table outlines the key interactions and applications of dansylamide with carbonic anhydrase.

Table 3: Dansylamide and Carbonic Anhydrase Interaction

Feature Description
Binding Site Zinc ion in the enzyme's active site. nih.gov
Key Interactions Coordination of the sulfonamide group to Zn(II); hydrophobic interactions of the naphthyl ring. nih.gov
Conformational Change Movement of active site residues, such as Leu-198, to accommodate the inhibitor. nih.gov

| Biosensor Application | Fluorescence enhancement upon binding to zinc-bound carbonic anhydrase allows for zinc detection. nih.govamazonaws.com |

Keap1-Nrf2 Protein-Protein Interaction Inhibition

The Keap1-Nrf2 pathway is a crucial regulator of the cellular response to oxidative stress. researchgate.net Inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 is a promising therapeutic approach for diseases characterized by oxidative stress. researchgate.net

Researchers have designed asymmetric naphthalenesulfonamides as potent inhibitors of the Keap1-Nrf2 PPI. acs.orgnih.gov These inhibitors are engineered to mimic the binding of a key motif in the Nrf2 protein to the Kelch domain of Keap1. researchgate.net The design strategy involves moving from symmetric to asymmetric structures to optimize interactions with the solvent-exposed region of the Keap1 binding site. acs.orgnih.gov

For example, starting from a symmetric naphthalenesulfonamide inhibitor, NXPZ-2, which had low solubility, further optimizations led to the development of asymmetric derivatives. acs.orgnih.gov One such derivative, an asymmetric piperazinyl-naphthalenesulfonamide (compound 6k), demonstrated improved aqueous solubility and a high binding affinity (KD2 value of 0.21 μM). acs.orgnih.gov Another compound, 10u, which features an (R)-azetidine group, also showed high PPI inhibitory activity (KD2 = 0.22 μM) and significantly improved water solubility compared to the parent compound. researchgate.netnih.gov These findings underscore the importance of asymmetric design in achieving potent and drug-like Keap1-Nrf2 PPI inhibitors. acs.orgnih.gov

The following table presents data on the inhibitory activity of selected asymmetric naphthalenesulfonamide-based Keap1-Nrf2 inhibitors.

Table 4: Inhibitory Activity of Asymmetric Naphthalenesulfonamide Keap1-Nrf2 Inhibitors

Compound Key Structural Feature Inhibitory Activity (KD2)
6k Asymmetric piperazinyl group 0.21 μM nih.gov

Based on a comprehensive review of available scientific literature, there is no specific information linking the chemical compound 1-Naphthalenesulfinamide to the biological activities outlined in your request, including Mcl-1 protein inhibition, specific cellular and subcellular effects such as cell proliferation inhibition, cell cycle analysis, modulation of intracellular calcium levels, or the induction of myeloid differentiation.

Research in these areas has been conducted on a related but chemically distinct class of compounds known as Naphthalenesulfonamides . For instance, derivatives like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) are well-documented as calmodulin antagonists and have been studied for their effects on cell proliferation, the cell cycle, and calcium signaling. nih.govaacrjournals.orgnih.govpnas.org

However, no academic research or data could be found to substantiate the role of This compound in the specific contexts you have provided. Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the requested outline.

Cellular and Subcellular Effects (Research Models)

Effects on Epidermal Growth Factor (EGF) Binding and Processing

Naphthalenesulfonamide derivatives have been identified as modulators of Epidermal Growth Factor (EGF) receptor interactions. Specifically, compounds such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) have been shown to induce a loss of cell-surface receptors for EGF in fibroblast cells. nih.gov This effect manifests as a reduction in the total binding capacity for EGF, although the affinity of the remaining receptors was reported in one study to be unchanged. nih.gov The reduction in EGF receptor availability was less pronounced compared to the loss of α2-macroglobulin receptors, and unlike the latter, the EGF receptors did not reappear on the cell surface after the removal of W-7. nih.gov This suggests a more permanent alteration or internalization of the EGF receptors.

Another study reported that N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide could induce a rapid and reversible decrease in 125I-EGF binding at 37°C, which was attributed to a specific decrease in receptor affinity. physiology.org This effect was not readily reversible if the cells were incubated at 4°C. physiology.org Interestingly, while short exposure to the compound decreased EGF binding, longer incubation periods (over one hour) led to a significant increase in the amount of cell-associated EGF. physiology.org This suggests a complex mechanism affecting not only receptor binding but also the subsequent processing and trafficking of the EGF-receptor complex. The effects on EGF binding are believed to be distinct from the compound's role as a calmodulin antagonist. nih.gov Furthermore, the calmodulin antagonist W-7 has been noted to inhibit the activation of the EGF receptor (EGFR). researchgate.net

CompoundCell LineEffect on EGF BindingReversibilityRef.
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)FibroblastsInduces loss of cell-surface receptorsNot reversible nih.gov
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide3T3 CellsRapid decrease in receptor affinityReversible at 37°C physiology.org

Anti-tumor Promoting Activity in Mouse Models

Research has demonstrated the potent anti-tumor promoting capabilities of naphthalenesulfonamide derivatives in preclinical animal models. A key example is the compound N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), which has been studied in the context of skin cancer formation in mice.

In a two-stage carcinogenesis model in mouse skin, W-7 was shown to markedly inhibit the tumor-promoting activity of teleocidin. oup.com This model involves an initiation stage with a carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by a promotion stage with a tumor promoter like teleocidin. The application of W-7 during the promotion phase significantly suppressed the formation of skin tumors. oup.com This finding highlights the compound's ability to interfere with the signaling pathways that drive tumor promotion, a critical stage in the development of cancer. The study suggested that the anti-tumor promoting action is linked to the compound's antagonism of the Ca²⁺-calmodulin system, indicating this pathway's importance in skin tumor promotion. oup.com

Model SystemInitiatorPromoterInhibitorOutcomeReference
Mouse Skin Tumor Formation7,12-dimethylbenz[a]anthracene (DMBA)TeleocidinN-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)Marked inhibition of tumor formation oup.com

Protein Kinase C (PKC) Inhibition Mechanisms

Naphthalenesulfonamides are recognized inhibitors of Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction. nih.govnih.gov The inhibitory action of these compounds, particularly derivatives like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), is not based on a single mechanism but involves a dual mode of action that targets different aspects of PKC activation and catalysis. nih.gov This multifaceted inhibition involves interacting with a key cofactor and competing with the enzyme's primary energy source, ATP.

One of the primary mechanisms by which cationic amphiphilic naphthalenesulfonamides like W-7 inhibit PKC is by interacting with the enzyme's acidic phospholipid cofactor, phosphatidylserine. nih.gov PKC requires this phospholipid, along with calcium and diacylglycerol, for its translocation to the cell membrane and subsequent activation. sigmaaldrich.com By interacting with the phospholipid cofactor, W-7 interferes with this essential activation step. Kinetic studies have established this mode of inhibition, with W-7 demonstrating an IC₅₀ value of 260 μM for this interaction-based inhibition. nih.gov This mechanism classifies naphthalenesulfonamides as agents that disrupt the enzyme-activating process. nih.gov

At higher concentrations, naphthalenesulfonamides exhibit a second, more direct inhibitory mechanism. They act as competitive inhibitors with respect to adenosine (B11128) triphosphate (ATP). nih.govnih.gov This means the compound binds to the ATP-binding site within the catalytic domain of PKC, thereby preventing ATP from binding and providing the phosphate (B84403) group necessary for substrate phosphorylation. nih.gov

Kinetic analyses have confirmed this competitive relationship. nih.govnih.gov Evidence for this direct interaction with the catalytic domain includes the finding that W-7 can inhibit an active catalytic fragment of PKC, which is independent of Ca²⁺ and phospholipid cofactors. nih.gov Furthermore, in laboratory settings, PKC bound to W-7 immobilized on agarose (B213101) can be eluted by the addition of 1 mM ATP, which is consistent with a competitive binding model at the ATP site. nih.gov This dual mechanism, targeting both cofactor interaction and the catalytic site, makes naphthalenesulfonamides versatile inhibitors of PKC.

CompoundEnzymeInhibition MechanismKi ValueReference
N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3)Myosin Light Chain KinaseCompetitive with ATP7.4 µM nih.gov
H-8cGMP-dependent Protein KinaseCompetitive with ATP0.48 µM nih.gov
H-8cAMP-dependent Protein KinaseCompetitive with ATP1.2 µM nih.gov
H-7Protein Kinase CCompetitive with ATP6.0 µM nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Theoretical studies employing quantum chemistry are instrumental in predicting and understanding the behavior of molecules at the atomic level. For 1-naphthalenesulfinamide, such investigations would provide invaluable insights into its intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful and widely used computational method for investigating the electronic structure of many-body systems. However, specific applications of DFT to this compound have not been reported.

Calculations to determine the optimized molecular structure and geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound are not available in the current body of scientific literature.

A theoretical vibrational analysis, which would predict the infrared and Raman spectra by calculating harmonic vibrational frequencies, has not been published for this compound. Such a study would be crucial for the interpretation of experimental spectroscopic data.

Detailed analysis of the electronic properties of this compound, including the energies of frontier molecular orbitals (HOMO and LUMO), Mulliken population analysis, and the distribution of electron density, has not been the subject of any known investigation.

While the influence of solvents on molecular properties is a critical area of study, there are no published reports on the application of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models or other solvation models to predict the behavior of this compound in solution.

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory is a post-Hartree-Fock method that accounts for electron correlation. There is currently no evidence of its application to calculate the properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and how its shape influences its properties and interactions. While direct studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies on the closely related 1-Naphthalenesulfonamide (1-NaphSA).

Gas-phase electron diffraction studies, complemented by quantum chemical calculations (DFT/B3LYP and MP2), have revealed that 1-NaphSA possesses a complex conformational landscape. acs.orgnih.gov These studies identified four distinct conformers arising from different orientations of the sulfonylamine group relative to the naphthalene (B1677914) ring. acs.orgnih.gov The dominant conformers, accounting for up to 75% of the population in the gas phase, exhibit C1 symmetry where the C—S—N plane is not perpendicular to the naphthalene skeleton. acs.orgnih.gov This deviation from perpendicularity is a key structural feature. Furthermore, the orientation of the N-H and S=O bonds (eclipsed or staggered) contributes to the conformational diversity. acs.orgnih.gov For the most stable conformer of 1-NaphSA, key geometrical parameters have been determined, such as the C—S bond length of 1.761 Å, the S—N bond length of 1.666 Å, and the C9—C1—S—N dihedral angle of 69.5°. acs.orgnih.gov It is highly probable that this compound would exhibit similarly complex conformational behavior due to the rotation around the C—S and S—N bonds.

Table 1: Key Geometrical Parameters of the Dominant Conformer of 1-Naphthalenesulfonamide

Parameter Value (Å or degrees)
r(C—S) 1.761 Å
r(S—N) 1.666 Å
r(S=O)av 1.425 Å
∠C1—S—N 104.5°
τ(C9—C1—S—N) 69.5°

Data sourced from gas-phase electron diffraction and computational studies. acs.orgnih.gov

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. MD simulations on sulfonamides interacting with proteins like triose phosphate (B84403) isomerase have been used to characterize binding sites and estimate interaction energies. peerj.com Such simulations for this compound would involve calculating the root mean square deviation (RMSD) and root mean square fluctuations (RMSF) to assess the stability of the molecule and its complexes. These simulations can reveal how the molecule adapts its conformation upon binding and the flexibility of different parts of the structure, providing a dynamic picture that complements static conformational analysis. nih.gov

Computational Reaction Path Search Methods for Synthesis Optimization

The synthesis of sulfinamides and their sulfonamide counterparts is a well-established area of organic chemistry. nih.govacs.orgrsc.orgekb.eg Common synthetic routes include the reduction of sulfonyl chlorides or the oxidation of thiols and sulfenamides. acs.orgrsc.orgekb.eg Computational reaction path search methods, such as the Nudged Elastic Band (NEB) method, can be employed to optimize these synthetic procedures.

These computational techniques are used to find the minimum energy path (MEP) between reactants and products, allowing for the identification and characterization of transition states and intermediates. By calculating the activation energies for different potential pathways, chemists can gain a deeper mechanistic understanding of the reaction. rsc.org For the synthesis of this compound, these methods could be applied to:

Optimize Catalyst Selection: By modeling the reaction pathway with different catalysts (e.g., metal-catalyzed cross-coupling), the activation barriers can be compared to identify the most efficient catalyst. acs.org

Evaluate Solvent Effects: The reaction path can be calculated in different implicit or explicit solvent models to determine how the solvent influences the stability of transition states and intermediates, thereby affecting reaction rates and yields.

Guide Substrate Modification: Computational models can predict how modifying precursors, for instance by adding different functional groups to the naphthalene ring, would affect the reaction's energy profile.

For example, in the one-pot synthesis of sulfinamides from sulfonyl chlorides, computational analysis could model the reductive step and the subsequent amination to understand the energetics of the entire sequence and identify potential bottlenecks or side reactions. rsc.org

Molecular Recognition and Ligand Binding Site Prediction

The 1-naphthalenesulfonamide core is a prevalent scaffold in the design of inhibitors for various protein targets. Computational methods are indispensable for predicting how these molecules will bind and for guiding the design of more potent and selective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. Numerous studies have employed docking to investigate the binding of naphthalenesulfonamide derivatives to various biological targets.

For instance, derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov Docking simulations showed that a specific N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide derivative binds effectively to the colchicine-binding site of tubulin, with an estimated binding energy of -9.6 kcal/mol. nih.gov Similarly, naphthoquinone sulfonamide derivatives have been studied as inhibitors of the P2X7 receptor, an important target in inflammation. nih.gov Docking studies revealed that these compounds bind to an allosteric site on the receptor, engaging in hydrophobic interactions with key residues like Phe108, Val312, and Met105. nih.gov Other research has explored sulfonamide derivatives as inhibitors of BRD4 for acute myeloid leukemia, with docking used to confirm favorable binding energies and interactions with key residues in the target's binding pocket. nih.gov

Table 2: Examples of Docking Studies on Naphthalenesulfonamide Derivatives

Compound Class Protein Target Key Interacting Residues Predicted Binding Energy
Naphthalenesulfonamides Tubulin (Colchicine site) Not specified -9.6 kcal/mol
Naphthoquinone Sulfonamides P2X7 Receptor (Allosteric site) Phe108, Val312, Met105, Phe88 Not specified
Naphthalenesulfonamides BRD4 Not specified Favorable binding energies

Data compiled from various molecular docking studies. nih.govnih.govnih.gov

These studies collectively demonstrate that the naphthalene moiety often engages in hydrophobic or π-stacking interactions within protein binding pockets, while the sulfonamide group frequently acts as a hydrogen bond acceptor or donor.

Effective molecular recognition relies on the complementarity between the ligand and its binding site in terms of shape (steric), electrostatic potential, and hydrophobicity.

Steric Complementarity: The shape of the this compound scaffold must fit snugly into the binding pocket of its target protein. Docking studies on sulfonamide analogues with the FK506-binding protein (FKBP12) revealed that steric clashes can significantly reduce binding affinity. For example, the addition of a methyl group on a sulfonimidamide analogue led to a steric clash that twisted the ligand's phenyl ring, weakening the interaction. nih.gov

Electrostatic Complementarity: This involves the favorable alignment of positive and negative electrostatic potentials between the ligand and the protein. researchgate.net The oxygen atoms of the sulfonamide group are highly electronegative and are crucial for binding, often forming hydrogen bonds or CH···O interactions with protein residues. nih.gov Studies have shown that the sulfonamide oxygens can mimic the α-keto amide of natural ligands. nih.gov The nitrogen of a sulfonimidamide has also been shown to act as a hydrogen bond acceptor, highlighting the nuanced electrostatic potential of this functional group. nih.gov

Hydrophobic Complementarity: The large, aromatic naphthalene ring is inherently hydrophobic and plays a critical role in binding. It typically interacts with nonpolar residues in the binding pocket, such as phenylalanine, valine, and methionine, through van der Waals and hydrophobic interactions. peerj.comnih.gov These interactions are often a primary driver for the binding of naphthalenesulfonamide derivatives to their targets. nih.gov

Machine Learning Applications in Chemical Research

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets. In the context of sulfonamides, ML models have been successfully applied to accelerate discovery and optimization processes.

One prominent application is the prediction of reaction yields. A random forest algorithm, a type of supervised ML model, has been used to predict the performance of sulfonamide electrochemical synthesis. tue.nl By using molecular descriptors as inputs, the model could accurately predict reaction yields, even with sparse training data, demonstrating its value in optimizing synthetic methodologies. tue.nl Other ML models, such as Long Short-Term Memory (LSTM) neural networks, have also been developed to predict reaction yields from real-time sensor data. nih.govchemrxiv.org

Beyond reaction prediction, ML is used to forecast the fundamental properties of molecules. Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, have been built to predict the biological activity of sulfonamide derivatives against various targets, including cancer cells and microbes. researchgate.netnih.govnih.gov These models use molecular fingerprints (like MACCS) and other descriptors to correlate a molecule's structure with its activity. researchgate.net For example, Random Forest, Artificial Neural Network (ANN), and Support Vector Machine (SVM) models have been trained to identify novel sulfonamide-like compounds from databases of natural products with high accuracy. researchgate.net Furthermore, ML models are being developed to predict the adsorption of sulfonamide antibiotics by materials like biochar, which is crucial for environmental remediation. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-Naphthalenesulfonamide
N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide
Sulfonimidamide
Colchicine
4-acetamidobenzenesulfonyl chloride
4,6-dimethylpyrimidin-2-amine
pyrimidine-2-amine
malonaldehyde
gaunidine
4-acetamidobenzene sulphonamide
4-aminobenzenesulfonamide
nitrobenzene
anilinium ion
aniline
Acetanilide
chlorosulfonic acid
ammonia
benzene
tin
hydrochloric acid
sodium hydroxide
Kaempferol-3-O-P-D-glucoside

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Naphthalenesulfinamide, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene followed by amidation. Key steps include:

  • Reagent selection : Use naphthalene, chlorosulfonic acid, and ammonia under controlled stoichiometry.
  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonation to prevent byproducts .
  • Purification : Recrystallize the product using ethanol-water mixtures, and validate purity via HPLC (>98% purity) or ¹H/¹³C NMR (absence of extraneous peaks) .
    • Data Validation : Include melting point analysis and comparative spectral data with literature values in supplementary materials to ensure reproducibility .

Q. How should researchers design toxicity screening experiments for this compound in mammalian models?

  • Methodological Answer : Follow standardized inclusion criteria for toxicity studies:

  • Exposure routes : Prioritize inhalation and oral administration based on naphthalene-derivative toxicity profiles .
  • Health outcomes : Monitor hepatic, renal, and respiratory effects (Table B-1, ).
  • Control groups : Include vehicle controls and dose-response cohorts (e.g., 10–100 mg/kg body weight) to establish thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

  • Methodological Answer :

  • Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate study design flaws (e.g., randomization, outcome reporting).
  • Meta-analysis : Aggregate data from studies with comparable exposure levels and endpoints, adjusting for variables like species (rats vs. mice) and metabolic differences .
  • Mechanistic studies : Conduct in vitro assays (e.g., cytochrome P450 inhibition) to clarify metabolic pathways contributing to toxicity disparities .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to compute electron density maps and frontier molecular orbitals .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, correlating with experimental sulfonamide coupling efficiencies .
  • Validation : Compare predicted reaction outcomes (e.g., transition state energies) with empirical kinetic data from controlled catalysis trials .

Q. What experimental frameworks are recommended for studying environmental persistence of this compound?

  • Methodological Answer :

  • Degradation studies : Use OECD Test Guideline 307: Aerobic/anaerobic soil incubation under varying pH/temperature conditions .
  • Analytical methods : Employ LC-MS/MS to quantify degradation products (e.g., naphthalene sulfonic acid) and calculate half-lives .
  • Model ecosystems : Simulate aquatic environments with sediment-water partitioning assays to assess bioaccumulation potential (log Kow >3.0 suggests high persistence) .

Data Analysis and Reporting

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

  • Methodological Answer :

  • Reproducibility checks : Replicate synthesis and characterization under identical conditions, documenting deviations (e.g., solvent purity, humidity) .
  • Supplementary materials : Provide raw NMR/FTIR spectra and crystallographic data (if available) to enable peer validation .
  • Error analysis : Quantify signal-to-noise ratios and integration errors in spectral interpretations .

Q. What are best practices for integrating heterogeneous datasets (e.g., toxicity, synthesis) into a cohesive research narrative?

  • Methodological Answer :

  • Data triangulation : Cross-reference experimental results with computational predictions and literature meta-analyses to identify consensus mechanisms .
  • Visualization : Use heatmaps to juxtapose toxicity endpoints (e.g., hepatic vs. renal effects) or reaction yields across conditions .
  • Limitations section : Explicitly discuss dataset gaps (e.g., lack of chronic exposure data) and propose targeted follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.